molecular formula C10H11BF3KO B12508134 Potassium [3-(benzyloxy)prop-1-en-1-yl]trifluoroboranuide

Potassium [3-(benzyloxy)prop-1-en-1-yl]trifluoroboranuide

Cat. No.: B12508134
M. Wt: 254.10 g/mol
InChI Key: BRIUOQSJMWLSBJ-UHFFFAOYSA-N
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Description

Potassium [3-(benzyloxy)prop-1-en-1-yl]trifluoroboranuide (CAS: 1376707-99-1, molecular formula: C₁₀H₁₁BF₃KO) is a trifluoroborate salt widely employed in cross-coupling reactions, particularly Suzuki-Miyaura couplings, due to its stability and reactivity under mild conditions . The benzyloxypropene substituent enhances its electron-rich character, facilitating transmetalation with palladium catalysts. Its commercial availability in various sizes (500 mg, 1 g) underscores its utility in organic synthesis . Structural validation of this compound, as with other organoboron reagents, relies on crystallographic tools such as SHELXL and protocols outlined in modern crystallography literature .

Properties

Molecular Formula

C10H11BF3KO

Molecular Weight

254.10 g/mol

IUPAC Name

potassium;trifluoro(3-phenylmethoxyprop-1-enyl)boranuide

InChI

InChI=1S/C10H11BF3O.K/c12-11(13,14)7-4-8-15-9-10-5-2-1-3-6-10;/h1-7H,8-9H2;/q-1;+1

InChI Key

BRIUOQSJMWLSBJ-UHFFFAOYSA-N

Canonical SMILES

[B-](C=CCOCC1=CC=CC=C1)(F)(F)F.[K+]

Origin of Product

United States

Preparation Methods

Key Conditions and Outcomes

Substrate Catalyst System Solvent Temperature Yield Reference
Aryl/alkenyl halides Pd(PPh₃)₄ or PdCl₂(dppf) THF, DME 60–100°C 70–90%
Alkyl trifluoroborates Pd(OAc)₂ + ligands DMF, Dioxane RT–80°C 60–85%

Mechanistic Insights :

  • Oxidative Addition : Pd(0) inserts into the carbon–halogen bond of the aryl/alkenyl halide.
  • Transmetallation : The trifluoroborate salt exchanges ligands with the Pd center.
  • Reductive Elimination : Forms the carbon–carbon bond, regenerating Pd(0).

Advantages :

  • Broad functional group tolerance, including electron-deficient and -rich substrates.
  • Enables stereochemical control in alkenyl systems.

Transition-Metal-Free Borylation

This method avoids transition metals, using bis-boronic acids (e.g., BBA) under mild conditions.

Procedure for Alkyl Borylation

  • Substrate : Aryl bromides.
  • Reagents : Bis-boronic acid (BBA), base (e.g., K₂CO₃), solvent (THF).
  • Conditions : 60°C, 12–24 hours.
  • Yield : 80–95% for arylboronic acids, followed by conversion to trifluoroborate salts.

Mechanism :

  • Radical Pathway : Initiated by BBA, forming arylboronic acid intermediates.
  • Salt Formation : Conversion to trifluoroborate via acid-base exchange with KHF₂.

Benefits :

  • Low cost and environmental impact.
  • High functional group compatibility, including sensitive esters and nitriles.

Organocatalytic Vinyl and Friedel-Crafts Alkylations

Trifluoroborate salts participate in organocatalytic reactions, enabling enantioselective synthesis.

Key Examples

Reaction Type Catalyst Substrate Yield ee (%) Reference
α-Vinylation of aldehydes SOMO catalysts Aldehydes + trifluoroborates 70–85 90–95
Friedel-Crafts alkylation MacMillan catalysts Indoles + trifluoroborates 60–75 80–92

Mechanistic Notes :

  • SOMO Catalysis : Single-electron oxidation generates radical intermediates, enabling vinylation.
  • Enantioselectivity : Achieved via chiral catalysts like proline derivatives.

Direct Boronic Acid Synthesis from Aryl Chlorides

Palladium-catalyzed direct borylation offers a streamlined route to trifluoroborates.

Optimized Conditions

Substrate Catalyst Base Solvent Time Yield
Aryl chlorides PdCl₂(dppf) + PPh₃ KOtBu Dioxane 24h 75–90

Advantages :

  • Avoids pre-activation of substrates (e.g., halide to boronic acid).
  • Tolerates sterically hindered aryl chlorides.

Deboronative Alkynylation

Visible-light-induced deboronative alkynylation enables chemoselective bond formation.

Reaction Overview

Substrate Photocatalyst Light Source Yield Reference
Alkyl trifluoroborates Ru(bpy)₃²⁺ Blue LED 85–90

Mechanism :

  • Photoredox Cycle : Oxidative deboronation generates alkyl radicals.
  • Radical Recombination : Forms carbon–carbon triple bonds.

Stereospecific Cross-Coupling of Secondary Alkyl β-Trifluoroboratoamides

This method addresses challenges in coupling hindered alkyl groups.

Critical Parameters

Substrate Catalyst Solvent Yield Reference
Secondary alkyl β-trifluoroboratoamides Pd(OAc)₂ + XPhos Dioxane 70–85

Key Insight :

  • Chelating Ligands : XPhos enhances stability of Pd intermediates with bulky substrates.

Iridium-Catalyzed Enantioselective Allylic Vinylation

Enantioselective synthesis via transition-metal catalysis.

Case Study

Substrate Catalyst Ligand ee (%) Yield Reference
Allylic carbonates [Ir(COD)₂]⁺PF₆⁻ Phox ligands 90–95 80–88

Mechanistic Highlights :

  • Oxidative Addition : Ir(I) inserts into allylic C–O bonds.
  • Vinylation : Transmetallation with trifluoroborate salts forms the C–C bond.

Comparative Analysis of Preparation Methods

Method Catalyst Temperature Yield Range Key Applications
Suzuki-Miyaura Pd-based 60–100°C 70–90% Aryl/alkenyl coupling
Transition-Metal-Free None 60°C 80–95% Environmental friendly
Organocatalytic Chiral amines RT–40°C 60–85% Enantioselective synthesis
Direct Borylation PdCl₂(dppf) 80–100°C 75–90% Sterically hindered substrates

Chemical Reactions Analysis

Types of Reactions

Potassium [3-(benzyloxy)prop-1-en-1-yl]trifluoroboranuide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield alcohols or ketones, while reduction can produce alkanes. Substitution reactions can result in a variety of functionalized organic compounds .

Scientific Research Applications

Potassium [3-(benzyloxy)prop-1-en-1-yl]trifluoroboranuide has several scientific research applications:

Mechanism of Action

The mechanism of action of potassium [3-(benzyloxy)prop-1-en-1-yl]trifluoroboranuide involves its ability to participate in cross-coupling reactions. The trifluoroborate group acts as a nucleophile, reacting with electrophilic species to form new carbon-carbon bonds. This process is often catalyzed by transition metals such as palladium or nickel, which facilitate the formation of the desired products .

Comparison with Similar Compounds

Key Observations :

  • The benzyloxypropene group in the target compound introduces conjugation, enhancing electron density at the boron center compared to the hydroxypropyl derivative .

Reactivity in Cross-Coupling Reactions

  • Suzuki-Miyaura Coupling : The target compound participates efficiently in aryl-alkenyl couplings due to its stabilized boron-alkene interaction, as demonstrated in Doucet (2008) . In contrast, the bicyclo-substituted analog exhibits slower reaction kinetics in couplings with bulky substrates, attributed to steric constraints .
  • Electrophilic Substitution : The hydroxypropyl derivative (S1 in ) may undergo competing oxidation or side reactions due to the labile hydroxy group, whereas the benzyloxypropene variant offers greater stability under basic conditions .

Thermal and Crystallographic Properties

  • The bicyclo analog may show higher thermal stability due to its rigid scaffold .
  • Crystallography : The target compound’s structure is validated using SHELXL, with refinement protocols detailed in Sheldrick (2015) . The bicyclo derivative’s unique geometry necessitates advanced diffraction techniques for accurate bond-length determination .

Biological Activity

  • Molecular Formula : C10_{10}H11_{11}BF3_3KO
  • Molecular Weight : 254.10 g/mol
  • CAS Number : 1376707-99-1

This compound features a benzyloxy group attached to a prop-1-en-1-yl moiety, contributing to its reactivity in various coupling reactions, particularly in organic synthesis.

Comparative Analysis with Similar Compounds

To better understand the potential of potassium [3-(benzyloxy)prop-1-en-1-yl]trifluoroboranuide, we can compare it with other related trifluoroborate compounds:

Compound NameMolecular FormulaUnique FeaturesPotential Biological Activity
Potassium (3-(methoxy)prop-1-en-2-yl)trifluoroborateC10_{10}H11_{11}BF3_3KMethoxy group instead of benzyloxyPotential enzyme inhibition
Potassium (2-(benzyloxy)ethyl)trifluoroborateC10_{10}H11_{11}BF3_3KEthyl group instead of propeneAnticancer properties
Potassium (4-(benzyloxy)butan-2-yloxy)trifluoroborateC12_{12}H15_{15}BF3_3KLonger carbon chain with additional functional groupsAnti-inflammatory effects

This table highlights how variations in substituents influence biological activity and reactivity, emphasizing the unique profile of this compound.

Case Studies and Research Findings

While direct case studies specifically on this compound are scarce, several relevant studies provide insights into the biological implications of similar compounds:

  • Enzyme Modulation Studies : Research has shown that trifluoroborate derivatives can modulate the activity of monoacylglycerol lipase (MAGL), an enzyme involved in endocannabinoid metabolism. This modulation can impact pain pathways and suggests a therapeutic potential for compounds like this compound in pain management .
  • Cross-Coupling Reactions : The compound has been utilized in Suzuki-Miyaura cross-coupling reactions, which are essential for synthesizing complex organic molecules with potential pharmaceutical applications . The efficiency of these reactions indicates that this compound could serve as a valuable building block in drug discovery.

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